molecular formula C14H14D4N4O3 B602656 Benomyl-d4(benzimidazole-4,5,6,7-d4) CAS No. 1398065-98-9

Benomyl-d4(benzimidazole-4,5,6,7-d4)

Cat. No. B602656
CAS RN: 1398065-98-9
M. Wt: 294.35
InChI Key:
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Description

Benomyl-d4(benzimidazole-4,5,6,7-d4) is one of the isotopic labelled forms of Benomyl, a benzimidazole derivative . It is used as a fungicide and is a stable isotope-labeled analogue of the pesticide benomyl.


Molecular Structure Analysis

The molecular formula of Benomyl-d4(benzimidazole-4,5,6,7-d4) is C14H14D4N4O3. Its molecular weight is 294.35. More detailed structural information, such as a 3D molecular structure, was not found in the search results.


Physical And Chemical Properties Analysis

Chemsrc provides some physical and chemical properties of benzimidazole-4,5,6,7-d4, including its density, melting point, boiling point, structure, formula, and molecular weight .

Scientific Research Applications

Toxicological Studies

Benomyl has been studied for its toxicological effects on various organisms. For example, it was found to affect the ultrastructure of the male reproductive system in the earthworm Eisenia fetida, causing abnormalities like nuclear distortion and disruption of microtubules (Sorour & Larink, 2001). Similarly, benomyl's impact on the reproductive development of male rats has been examined, revealing an age-related difference in sensitivity to the fungicide (Carter et al., 1984).

Antimitotic Properties

Benomyl has been found to inhibit brain microtubule polymerization and dynamics, offering potential as an adjuvant in cancer chemotherapy due to its effects on cell proliferation and mitosis (Gupta et al., 2004). This property was further elucidated in a study showing benomyl-induced aneuploidy in mouse oocytes, highlighting its ability to induce numerical chromosome changes (Mailhes & Aardema, 1992).

Environmental and Agricultural Impact

Benomyl has been used in agriculture, but its environmental impact, particularly in terms of resistance development in pathogens like Sclerotinia sclerotiorum, has been a concern (Gossen et al., 2001). Moreover, its effect on the structure and productivity of plant communities, when combined with nutrients like phosphorus and nitrogen, has been investigated, revealing complex interactions (Koide et al., 1988).

Mechanisms of Action in Biological Systems

The distinct mechanisms of action of benomyl in biological systems have been a subject of study. For instance, it was found that benomyl and colchicine synergistically inhibit cell proliferation, suggesting distinct binding sites for these agents in tubulin (Clément et al., 2008).

Analytical Methods for Benomyl Detection

Developing methods for the detection of benomyl in various samples, such as food, has been another area of research. One study presented an electroanalytical method using a modified electrode for the determination of benomyl (Wang et al., 2015).

Mechanism of Action

While the specific mechanism of action for Benomyl-d4(benzimidazole-4,5,6,7-d4) was not found, benzimidazoles, in general, interrupt parasite energy metabolism by binding to tubulin, thereby disrupting microtubular cell structure .

Safety and Hazards

Benomyl-d4(benzimidazole-4,5,6,7-d4) is not classified as a hazardous compound . For more detailed safety information, a Safety Data Sheet (SDS) can be consulted .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Benomyl-d4 involves the deuteration of benzimidazole-4,5,6,7-tetrachloride, followed by reaction with 2-aminobenzoic acid and N-methyl-N-phenylcarbamate.", "Starting Materials": [ "Benzimidazole-4,5,6,7-tetrachloride", "Deuterium oxide", "2-aminobenzoic acid", "N-methyl-N-phenylcarbamate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Benzimidazole-4,5,6,7-tetrachloride is dissolved in deuterium oxide and heated under reflux to effect deuteration.", "The resulting product is then treated with 2-aminobenzoic acid and N-methyl-N-phenylcarbamate in the presence of sodium hydroxide to form Benomyl-d4.", "The product is purified by extraction with diethyl ether, followed by precipitation with hydrochloric acid and recrystallization from methanol." ] }

CAS RN

1398065-98-9

Molecular Formula

C14H14D4N4O3

Molecular Weight

294.35

Purity

95% by HPLC; 98% atom D

Related CAS

17804-35-2 (unlabelled)

synonyms

Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate

tag

Imidazol Impurities

Origin of Product

United States

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